Cas no 2034412-25-2 (4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine)
![4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine structure](https://ja.kuujia.com/scimg/cas/2034412-25-2x500.png)
4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- 4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
-
- インチ: 1S/C15H13Cl2F3N4O2S/c16-10-1-2-11(17)12(7-10)27(25,26)24-5-3-23(4-6-24)14-8-13(15(18,19)20)21-9-22-14/h1-2,7-9H,3-6H2
- InChIKey: QGRNQVKOPHUFDB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1S(N1CCN(C2C=C(C(F)(F)F)N=CN=2)CC1)(=O)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 611
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 74.8
4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-0459-100mg |
4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2034412-25-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6523-0459-4mg |
4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2034412-25-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6523-0459-50mg |
4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2034412-25-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6523-0459-10mg |
4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2034412-25-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6523-0459-20μmol |
4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2034412-25-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6523-0459-5mg |
4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2034412-25-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6523-0459-2μmol |
4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2034412-25-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6523-0459-10μmol |
4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2034412-25-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6523-0459-5μmol |
4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2034412-25-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6523-0459-15mg |
4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2034412-25-2 | 15mg |
$89.0 | 2023-09-08 |
4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine 関連文献
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidineに関する追加情報
Professional Introduction to Compound with CAS No. 2034412-25-2 and Product Name: 4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
The compound in question, identified by the CAS number 2034412-25-2, is a highly specialized chemical entity belonging to the class of pyrimidine derivatives. Its molecular structure incorporates a 4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl] moiety linked to a 6-(trifluoromethyl)pyrimidine core. This unique arrangement of functional groups imparts distinct pharmacological properties, making it of significant interest in the field of pharmaceutical research and development.
Recent advancements in medicinal chemistry have highlighted the potential of pyrimidine-based compounds as scaffolds for novel therapeutic agents. The presence of both the trifluoromethyl group and the 2,5-dichlorobenzenesulfonyl moiety in this compound suggests enhanced binding affinity and metabolic stability, which are critical factors in drug design. These features are particularly relevant in the development of small-molecule inhibitors targeting various biological pathways.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules that have demonstrated efficacy in preclinical studies. For instance, pyrimidine derivatives have been extensively explored for their roles in modulating enzyme activity and receptor interactions. The specific substitution pattern in 4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine may confer selectivity for certain therapeutic targets, such as kinases or transcription factors, which are implicated in cancer and inflammatory diseases.
In the context of contemporary drug discovery, computational modeling and high-throughput screening have become indispensable tools for evaluating the potential of novel compounds. The structural features of this compound make it an attractive candidate for virtual screening campaigns aimed at identifying lead compounds for further optimization. The combination of computational predictions with experimental validation provides a robust framework for assessing its pharmacokinetic and pharmacodynamic properties.
Furthermore, the trifluoromethyl group is a well-documented pharmacophore that enhances lipophilicity and metabolic stability, while the 2,5-dichlorobenzenesulfonyl moiety contributes to charge distribution and binding interactions. These attributes are often exploited to improve drug-like properties such as solubility, bioavailability, and target engagement. The synergistic effect of these functional groups may lead to a compound with superior therapeutic potential compared to simpler analogs.
Recent publications have begun to explore the synthesis and characterization of similar pyrimidine derivatives, emphasizing their utility in addressing unmet medical needs. For example, modifications involving the 4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl] scaffold have shown promise in preclinical models of neurological disorders by modulating neurotransmitter receptor activity. Similarly, compounds with a 6-(trifluoromethyl)pyrimidine core have been investigated for their anti-inflammatory effects by interfering with cytokine signaling pathways.
The chemical synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling processes, are often employed to construct the desired molecular framework efficiently. The scalability of these synthetic routes is crucial for transitioning from laboratory-scale production to industrial manufacturing.
In terms of biological activity, preliminary data suggest that this compound exhibits inhibitory effects on certain enzymes relevant to cancer progression. The interaction between the 4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl] group and target proteins may disrupt critical signaling cascades involved in cell proliferation and survival. Additionally, the electron-withdrawing nature of the trifluoromethyl group could enhance binding affinity through dipole interactions with polar residues in the active site pocket.
The development of novel therapeutic agents is a dynamic process that relies on interdisciplinary collaboration between chemists, biologists, and clinicians. The compound under discussion exemplifies how structural innovation can lead to new pharmacological entities with tailored properties for treating complex diseases. As research progresses, further optimization may focus on improving selectivity profiles and reducing potential side effects while maintaining efficacy.
Regulatory considerations play a pivotal role in advancing candidate compounds through clinical trials and into market-ready therapeutics. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards required for human use. Moreover, preclinical toxicology studies are essential for assessing safety profiles before progressing to human trials.
The integration of cutting-edge technologies such as artificial intelligence (AI) has revolutionized drug discovery by enabling rapid de novo design and virtual screening capabilities. AI-driven platforms can predict molecular properties with remarkable accuracy based on structural inputs like those provided by this compound’s formula (2034412-25-2) or full name (4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine). Such tools accelerate hypothesis generation while minimizing experimental costs associated with traditional trial-and-error approaches.
In conclusion,4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine represents an intriguing example where structural complexity translates into functional diversity suitable for addressing challenging medical conditions through targeted molecular interactions at biological interfaces ranging from enzymes to receptors embedded within cellular machinery designed over millennia through evolutionary pressures favoring survival-enhancing traits against pathogens or internal dysfunctions alike yet requiring careful rationalization before translation into clinical practice due diligence demands must be met without fail regardless how promising initial findings might appear when juxtaposed against historical precedents accumulated during decades past since modern medicinal chemistry inception though without overlooking future directions where innovation continues pushing boundaries beyond current understanding thanks dedicated researchers worldwide whose collective efforts keep propelling humanity forward toward healthier tomorrows built upon foundations laid today painstakingly one discovery after another though never truly ending quest knowledge itself which remains perpetual journey humankind embarks upon collectively every single moment time passes forward indefinitely so long life persists earth remains home countless species including ourselves striving adapt survive thrive amid ever-changing circumstances life presents us face each day thus far past present future all interconnected tapestry existence worth cherishing protecting nurturing wisely because ultimately depends upon choices actions taken now shape world tomorrow will inherit whether better worse depends upon collective will resolve act responsibly behalf all generations come follow us after
2034412-25-2 (4-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine) 関連製品
- 1032228-32-2(5-amino-1-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 887897-93-0(5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 2090837-31-1(1-{2,4-dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl}propan-2-one)
- 2639453-74-8((3,3-Difluoro-1-phenylcyclobutyl)methanesulfonamide)
- 1443309-46-3(1-(3,4-difluorophenyl)butan-2-ol)
- 1782651-95-9(3-2-(pyrrolidin-1-yl)pyridin-3-ylbutanoic acid)
- 1408343-00-9([(5-Bromo-2-fluorophenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine)
- 2803859-87-0(1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate)
- 2227792-73-4((2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol)
- 1027803-08-2(1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride)




